molecular formula C13H16ClNO2 B063520 Spiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 159635-39-9

Spiro[chroman-2,4'-piperidin]-4-one hydrochloride

Katalognummer: B063520
CAS-Nummer: 159635-39-9
Molekulargewicht: 253.72 g/mol
InChI-Schlüssel: XJGPFFRUWRFXEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound characterized by a spirocyclic structure, which includes a chroman moiety fused to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of chroman derivatives with piperidine under specific conditions that promote the formation of the spiro linkage. The reaction often requires the use of catalysts and controlled temperature conditions to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride may involve large-scale cyclization processes using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Spiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including solvent choice and temperature control.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Spiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Spirooxindoles: These compounds share the spirocyclic structure but differ in the heterocyclic components, often used in drug design and synthesis.

    Spiroindoles: Similar in structure but with an indole moiety, known for their biological activities and applications in medicinal chemistry.

    Spirobenzofurans: Compounds with a spirocyclic linkage involving a benzofuran ring, used in various chemical and pharmaceutical applications.

Uniqueness: Spiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific combination of a chroman and piperidine ring, providing distinct chemical and biological properties

Biologische Aktivität

Spiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-tubercular agent, anticancer properties, and its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step procedures that include the formation of the spirocyclic structure. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds. The molecular formula for this compound is C₁₄H₁₅ClN₁O₂, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of spiro[chroman-2,4'-piperidin]-4-one derivatives. A series of compounds were evaluated against Mycobacterium tuberculosis (Mtb) strain H37Ra. Among these, one derivative (PS08) exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly lower than the standard drug isoniazid (MIC 0.09 μM). However, some active compounds demonstrated acute cytotoxicity towards human lung fibroblast cell lines .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer models. For instance:

  • Breast Cancer : In studies involving MCF-7 breast cancer cells, several derivatives showed IC50 values ranging from 2.9 to 35.0 μM, indicating promising anticancer effects .
  • Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest in the G2 phase. Compounds Cst-24 and Cst-31 were particularly noted for their ability to cause significant cytotoxicity through these mechanisms .

Anti-Angiogenic Activity

The compound has also been investigated for its anti-angiogenic properties by targeting the VEGFR-2 protein. Molecular docking studies showed favorable binding affinities and stability in simulations, suggesting potential as an anti-angiogenic lead .

Structure-Activity Relationship (SAR)

The biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives is influenced by structural modifications. Variations in substituents can alter interactions with cellular targets, impacting their efficacy against various diseases .

Case Studies

  • Anti-Tuberculosis Study : In a study evaluating multiple derivatives against Mtb, PS08 was identified as a lead compound due to its low MIC and favorable ADMET profile .
  • Cancer Cell Line Evaluation : A comprehensive evaluation across different cancer cell lines revealed distinct IC50 values that correlate with structural variations among derivatives, emphasizing the importance of SAR in drug design .

Summary Table of Biological Activities

Biological Activity Target IC50/MIC Values Notable Compounds
Anti-TubercularMycobacterium tuberculosisMIC 3.72 μM (PS08)PS08
AnticancerMCF-7 Breast Cancer Cells2.9 - 35.0 μMCst-22, Cst-24
Anti-AngiogenicVEGFR-2 ProteinN/ACompound B

Eigenschaften

IUPAC Name

spiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPFFRUWRFXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377914
Record name Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159635-39-9
Record name Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159635-39-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Reactant of Route 2
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Reactant of Route 3
Reactant of Route 3
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Reactant of Route 4
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Reactant of Route 5
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Reactant of Route 6
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Customer
Q & A

Q1: What are the structural modifications explored in the study and how do they relate to the anticancer activity?

A: The research article [] focuses on synthesizing and evaluating a series of 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one hydrochloride analogues. While the exact structure-activity relationship (SAR) details are not provided in the abstract, the study explores variations in the substituents on the amino group attached to the thiophene ring. These modifications are strategically designed to investigate how different substituents influence the interaction of these compounds with potential biological targets and ultimately affect their anticancer activity.

Q2: What further research is needed to fully understand the anticancer potential of these compounds?

A: The provided abstract [] only highlights the synthesis and initial biological evaluation of these compounds. To fully understand their anticancer potential, further research is crucial in several areas:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.